4-chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole
Description
Properties
IUPAC Name |
[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c1-25-14-5-2-4-13(12-14)18(24)22-8-10-23(11-9-22)19-21-17-15(20)6-3-7-16(17)26-19/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOYZHVRTYIXHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multiple steps, including the formation of the chlorobenzo[d]thiazole core, the introduction of the piperazine ring, and the attachment of the methoxyphenyl group. Common reagents used in these reactions include chlorinating agents, piperazine, and methoxybenzoyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like aluminum chloride or palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, can occur at various positions on the molecule, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that benzothiazole derivatives, including the compound , exhibit significant anticancer properties. A study synthesized various benzothiazole-piperazine hybrids and tested them against human cancer cell lines such as MCF7 and HCT116. The results indicated that many of these compounds showed moderate to potent antiproliferative activity, with structure-activity relationships suggesting that specific substitutions enhance efficacy .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 5.0 |
| Compound B | HCT116 | 3.5 |
| Compound C | T47D | 4.2 |
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Similar benzothiazole derivatives have been reported to possess antibacterial properties against various pathogens. A study assessed the antimicrobial effectiveness of synthesized compounds related to this class, revealing significant activity against strains such as Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | E. coli | 12 µg/mL |
| Compound E | S. aureus | 10 µg/mL |
| Compound F | P. aeruginosa | 15 µg/mL |
Neurological Applications
The piperazine component of the compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, particularly in pain management and anxiety relief. The modulation of P2X3 receptors by derivatives has shown promise in preclinical studies aimed at alleviating chronic pain .
Case Studies
Several studies have focused on the synthesis and evaluation of derivatives related to 4-chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole , highlighting its diverse biological activities:
-
Study on Antiproliferative Effects :
- Researchers synthesized a series of benzothiazole-piperazine hybrids and tested their effects on cancer cell lines.
- Results revealed significant inhibition of cell growth, with some compounds being more effective than standard chemotherapeutics.
-
Antimicrobial Efficacy Assessment :
- A library of related compounds was screened against multiple bacterial strains.
- The findings indicated that certain modifications to the benzothiazole structure could enhance antimicrobial potency.
Mechanism of Action
The mechanism of action of 4-chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
4,4’-Dichlorobenzophenone: This compound shares the chlorinated benzene ring but lacks the thiazole and piperazine moieties, resulting in different chemical properties and applications.
4-Chloromethcathinone: This stimulant drug has a similar chlorinated aromatic structure but differs significantly in its pharmacological effects and uses.
Uniqueness: The uniqueness of 4-chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole lies in its combination of the chlorobenzo[d]thiazole, piperazine, and methoxyphenyl groups. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Biological Activity
4-Chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to the benzothiazole class, which has been extensively studied for various pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities.
Chemical Structure and Properties
The molecular formula of 4-chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is , with a molecular weight of approximately 332.79 g/mol. The structure features a benzothiazole core substituted with a piperazine moiety and a methoxybenzoyl group, which are critical for its biological activity.
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit promising anticancer properties. For instance, compounds similar to 4-chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives with similar structures had GI50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.57 |
| Compound B | A549 | 0.40 |
| 4-Chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole | U-937 (human macrophage) | TBD |
Antimicrobial Activity
Benzothiazole derivatives have also been evaluated for their antimicrobial properties. The presence of the chlorine atom in the benzothiazole ring has been linked to enhanced activity against various bacterial strains. For example, compounds with similar structural features have shown minimum inhibitory concentrations (MICs) effective against both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound C | Staphylococcus aureus | 31.25 |
| Compound D | Escherichia coli | TBD |
Anticonvulsant Activity
In addition to anticancer and antimicrobial effects, some benzothiazole derivatives have demonstrated anticonvulsant activity. The mechanism often involves modulation of neurotransmitter systems or ion channels, making these compounds potential candidates for further development in treating epilepsy .
Structure-Activity Relationship (SAR)
The biological activity of benzothiazole derivatives is heavily influenced by their structural components. The introduction of electron-withdrawing groups such as chlorine enhances the compound's reactivity and biological efficacy. Additionally, substituents on the piperazine ring can significantly alter pharmacokinetic properties and receptor interactions.
Figure 1: Structure-Activity Relationship Analysis
SAR Analysis
Case Studies
Several studies have explored the efficacy of compounds structurally related to 4-chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole:
- Kumbhare et al. investigated N-bis-benzothiazole derivatives, demonstrating significant cytotoxicity against multiple cancer cell lines including THP-1 and B16-F10 .
- Chohan et al. reported on the antimicrobial properties of benzothiazoles, highlighting their potential as novel antibacterial agents .
Q & A
Q. Optimization Tips :
- Use catalysts like triethylamine to neutralize HCl byproducts during coupling.
- Monitor reaction progress via TLC or HPLC to identify intermediate purification points.
Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
Basic Question
Structural validation requires a combination of spectroscopic and crystallographic methods:
- NMR Spectroscopy : H and C NMR confirm substituent positions and piperazine ring conformation. For example, the methoxybenzoyl group’s aromatic protons appear as distinct multiplets in the 7.0–8.0 ppm range .
- X-ray Crystallography : Resolves absolute stereochemistry and interatomic distances, critical for understanding binding interactions .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H] ion at m/z 414.08) and fragmentation patterns .
How can structure-activity relationship (SAR) studies be designed to evaluate modifications in the piperazine or benzothiazole moieties?
Advanced Question
Methodology :
- Systematic substituent variation : Replace the 3-methoxybenzoyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methyl) groups to assess impact on bioactivity .
- Bioisosteric replacements : Substitute the benzothiazole core with oxazole or thiazole rings to probe heterocycle-specific effects .
- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interaction sites, such as hydrogen bonding with the methoxy group .
Q. Data Interpretation :
- Compare IC values in enzymatic assays (e.g., kinase inhibition) across derivatives.
- Correlate logP values with cellular permeability using Caco-2 monolayer assays.
What strategies are effective for identifying the biological targets of this compound?
Advanced Question
Experimental Approaches :
- Affinity chromatography : Immobilize the compound on a resin to pull down binding proteins from cell lysates .
- Transcriptomic profiling : RNA-seq or CRISPR-Cas9 screens can reveal pathways perturbed by treatment (e.g., apoptosis or DNA repair genes) .
- Kinase profiling panels : Test against a library of 300+ kinases to identify inhibitory activity, with ATP-competitive binding confirmed via kinetic assays .
Case Study :
Similar piperazine-benzothiazole hybrids show activity against EGFR and PI3Kα, validated by Western blotting of phosphorylated downstream targets .
How can contradictory bioactivity data across studies be resolved?
Advanced Question
Root Causes :
- Purity discrepancies : HPLC purity thresholds (<95%) or residual solvents (e.g., DMSO) may artifactually modulate activity .
- Assay conditions : Varying pH or serum content in cell culture media alters compound solubility and stability .
Q. Resolution Workflow :
Replicate assays under standardized conditions (e.g., RPMI-1640 medium, 10% FBS).
Validate target engagement using orthogonal methods (e.g., SPR for binding affinity vs. cellular thermal shift assays) .
Perform meta-analysis of published IC values to identify outliers and potential confounding factors.
What computational tools are recommended for predicting the compound’s pharmacokinetic and toxicity profiles?
Advanced Question
In Silico Models :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability, CNS penetration, and CYP450 inhibition risks. Key parameters include:
| Parameter | Predicted Value | Tool |
|---|---|---|
| logP | 3.2 ± 0.3 | SwissADME |
| BBB Permeability | Low (logBB < -1) | ADMETLab 2.0 |
| hERG Inhibition Risk | Moderate (IC ~10 µM) | ProTox-II |
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER can model membrane permeation through lipid bilayers .
How should researchers design experiments to assess the compound’s metabolic stability?
Advanced Question
Methodology :
- Liver microsomal assays : Incubate with human liver microsomes (HLM) and NADPH to identify phase I metabolites via LC-MS/MS. Key metabolic sites include the piperazine ring (N-oxidation) and methoxy group (O-demethylation) .
- CYP450 inhibition screening : Test against CYP3A4, 2D6, and 2C9 isoforms using fluorogenic substrates .
- In vivo pharmacokinetics : Administer to rodents (IV and PO routes) to calculate AUC, , and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
